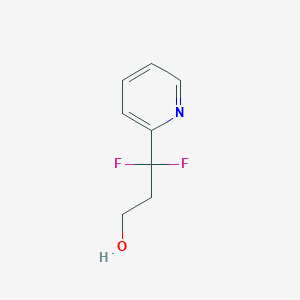

3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

3,3-difluoro-3-pyridin-2-ylpropan-1-ol |

InChI |

InChI=1S/C8H9F2NO/c9-8(10,4-6-12)7-3-1-2-5-11-7/h1-3,5,12H,4,6H2 |

InChI Key |

ITDFDPWIBJCTGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(CCO)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluoro 3 Pyridin 2 Yl Propan 1 Ol and Analogous Structures

Retrosynthetic Analysis and Key Precursors for Difluorinated Pyridine-Propanols

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol, the primary disconnections involve the carbon-carbon bonds of the propane (B168953) chain and the introduction of the fluorine atoms.

A logical retrosynthetic approach would first involve a functional group interconversion (FGI) of the primary alcohol to a more versatile precursor, such as a ketone. This leads to the key intermediate, 3,3-difluoro-1-(pyridin-2-yl)propan-1-one . The synthesis can then be viewed as the formation of the C-C bond between the pyridine (B92270) and the difluoroethyl ketone moiety or the introduction of the geminal difluoro group onto a pre-existing pyridinoyl precursor.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Fluorination. This approach disconnects the C-F bonds first. The target molecule is traced back to a β-keto ester or a similar precursor, such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate . The geminal difluoro group would be introduced at a later stage of the synthesis. This strategy relies on robust fluorination methods that are compatible with the pyridine ring.

Pathway B: Building Block Approach. This strategy involves disconnecting the C-C bond between the pyridine ring and the difluorinated three-carbon chain. This would utilize a difluorinated building block, such as a 2,2-difluoropropyl synthon, which would then be coupled to a functionalized pyridine derivative. For example, reacting a lithiated 2-substituted pyridine with a suitable difluorinated electrophile.

Key precursors identified through this analysis include:

2-Substituted pyridines (e.g., 2-bromopyridine, picolinic acid)

β-Keto esters (e.g., ethyl 3-oxo-3-(pyridin-2-yl)propanoate)

Difluorinated building blocks (e.g., 1,1-difluoro-2-iodoethane)

α,β-Unsaturated ketones

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the target molecule from readily available starting materials through a sequence of reactions.

The introduction of a CF2 group is a critical step and several methods have been developed for this transformation. researchgate.net

Deoxyfluorination of Ketones: One of the most common methods for converting a carbonyl group to a difluoromethylene group is through deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®, Xtalfluor®) can transform a 1,3-diketone or ketoester precursor into the desired gem-difluoro compound. beilstein-journals.org For instance, the fluorination of ethyl 3-oxo-3-(pyridin-2-yl)propanoate would yield ethyl 3,3-difluoro-3-(pyridin-2-yl)propanoate, which can then be reduced to the target alcohol.

Electrophilic Fluorination: Reagents such as Selectfluor® can be used for the geminal fluorination of active methylene (B1212753) compounds. beilstein-journals.orgnih.gov The reaction often proceeds via a monofluorinated intermediate, and the introduction of the second fluorine can be the rate-limiting step, sometimes requiring basic or aqueous conditions to facilitate enolization of the monofluorinated ketone. beilstein-journals.orgnih.gov

From Dithianes: A two-step procedure can transform a ketone or aldehyde into a gem-difluoro compound by first forming a 1,3-dithiolane. This is then treated with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and a fluoride (B91410) source such as pyridinium (B92312) poly(hydrogen fluoride). iaea.org

From Oximes: Gem-difluoro compounds can also be produced from oxime compounds in the presence of an N-chloroimide compound and a fluorinating agent like a hydrogen fluoride-pyridine complex. google.com

| Fluorination Method | Precursor | Reagent(s) | Key Features |

| Deoxyfluorination | 1,3-Diketone or Ketoester | DAST, Deoxo-Fluor® | Direct conversion of C=O to CF2. |

| Electrophilic Fluorination | Active Methylene Compound | Selectfluor® | Often proceeds stepwise; may require base. |

| Dithiane Conversion | Ketone/Aldehyde | 1,3-Dithiolane formation, then Br+, HF source | Two-step, versatile method. |

| From Oximes | Oxime | N-chloroimide, HF-Pyridine | Alternative route from C=NOH group. |

Connecting the pyridine ring to the side chain is another critical aspect of the synthesis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming C-C bonds. mdpi.com A strategy could involve coupling a pyridine-boronic acid with a halogenated difluoropropanol derivative. However, the strong coordination of bipyridine compounds to metal centers can sometimes decrease catalytic activity. mdpi.com

Addition to Pyridine Derivatives: Nucleophilic addition to an activated pyridine derivative is another viable route. For example, a difluorinated nucleophile could be added to a pyridinium salt or a pyridine-N-oxide. The heteroatom in pyridine makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at the α- and γ-positions. gcwgandhinagar.com

Functionalization of Picoline: Starting from 2-picoline, deprotonation followed by reaction with a suitable electrophile containing the difluoroacetyl group could be a direct approach.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. nih.govnih.gov While a direct MCR for this compound is not established, MCRs are widely used to generate substituted pyridine rings. acsgcipr.orgresearchgate.net For instance, a Hantzsch-type reaction or variations thereof could be adapted to build a pyridine ring already bearing a precursor to the difluoropropanol side chain. acsgcipr.orgadvancechemjournal.comlakotalakes.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. mdpi.com

Asymmetric Synthesis of Chiral this compound Analogues

The introduction of chirality into fluorinated molecules is of great importance in medicinal chemistry. pibb.ac.cn Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Biocatalysis offers significant advantages over traditional chemical synthesis, including high enantioselectivity and mild reaction conditions. nih.govresearchgate.net Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols. pibb.ac.cnresearchgate.net

The synthesis of chiral this compound analogues could be achieved by the enzymatic reduction of the corresponding ketone, 1-aryl-3,3-difluoropropan-1-one .

A chemoenzymatic approach has been successfully used to prepare chiral alcohols bearing a pyridine ring and α-halogenation. nih.gov This typically involves the chemical synthesis of a prochiral ketone followed by an enantioselective enzymatic reduction. For example, the alcohol dehydrogenase from Lactobacillus kefir has been used to reduce α-halogenated acyl pyridine derivatives with excellent enantiomeric excess (95–>99% ee) and high yields. nih.gov This methodology could be directly applicable to the reduction of 3,3-difluoro-1-(pyridin-2-yl)propan-1-one.

The process relies on a cofactor, such as NADPH or NADH, which is often regenerated in situ using a sacrificial alcohol like isopropanol. nih.gov Both enantiomers of the target alcohol can often be accessed by selecting enzymes with opposite stereopreferences. researchgate.net

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |

| Ketoreductases (KREDs) | Asymmetric Ketone Reduction | Prochiral Fluorinated Ketone | Chiral Fluorinated Alcohol | High enantioselectivity, mild conditions. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Ketone Reduction | Prochiral Fluorinated Ketone | Chiral Fluorinated Alcohol | Access to both enantiomers, cofactor regeneration. nih.gov |

Chiral Catalyst-Mediated Transformations

The introduction of a stereocenter in fluorinated molecules is a critical aspect of their design and synthesis, as different enantiomers can exhibit varied biological effects. Chiral catalysts play a pivotal role in achieving high enantioselectivity in the synthesis of such compounds. For structures analogous to this compound, several chiral catalyst-mediated transformations have been explored.

One prominent approach involves the asymmetric reduction of a corresponding prochiral ketone. This transformation can be effectively mediated by enzymes, a class of chiral catalysts. For instance, alcohol dehydrogenases have been successfully employed in the synthesis of chiral alcohols that feature a pyridine ring and α-fluorination. This chemoenzymatic method has demonstrated high conversions and excellent enantioselectivities, often yielding an enantiomeric excess greater than 99%.

In addition to enzymatic methods, transition metal complexes with chiral ligands are frequently used. For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand has been reported to produce chiral pyridines with high enantioselectivity. This methodology could be adapted for the synthesis of precursors to this compound. The choice of the chiral ligand is crucial in these transformations as it dictates the stereochemical outcome of the reaction.

Furthermore, organocatalysis presents another avenue for the asymmetric synthesis of fluorinated compounds. Chiral organocatalysts, such as bifunctional cinchona alkaloids, have been utilized in tandem reactions to create chiral fluorinated flavanone (B1672756) derivatives with high yields and enantioselectivities. The principles of such catalytic systems could potentially be applied to the asymmetric synthesis of the target molecule or its close analogs.

Optimization of Synthetic Pathways and Scalability Studies

The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful optimization of the reaction conditions and a thorough understanding of the reaction mechanism. This is particularly crucial for the synthesis of complex molecules like this compound.

The optimization of a synthetic pathway typically begins with a systematic screening of various reaction parameters to identify the conditions that provide the highest yield and selectivity. For the formation of fluorinated pyridine derivatives, key parameters to investigate include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For instance, in a hypothetical synthesis of a precursor to this compound via a nucleophilic fluorination reaction, a screening of different fluoride sources (e.g., Selectfluor®, N-fluorobenzenesulfonimide) and catalysts would be essential. The table below illustrates a potential screening matrix for such an optimization.

Table 1: Illustrative Reaction Condition Screening for a Fluorination Step

| Entry | Fluorinating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Selectfluor® | Pd(OAc)₂ (5) | THF | 25 | 24 | 45 |

| 2 | Selectfluor® | Pd(OAc)₂ (5) | Dioxane | 50 | 12 | 60 |

| 3 | NFSI | Cu(OTf)₂ (10) | CH₃CN | 25 | 24 | 75 |

| 4 | NFSI | Cu(OTf)₂ (10) | CH₃CN | 80 | 6 | 92 |

This table is a hypothetical representation to illustrate the process of reaction condition screening.

Mechanistic elucidation is another critical aspect of process optimization. Understanding the reaction mechanism allows for a more rational approach to overcoming challenges such as side-product formation and low yields. Techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) and computational studies can provide valuable insights into the reaction pathway, intermediates, and transition states. For complex transformations leading to fluorinated pyridines, identifying the rate-determining step and potential catalyst deactivation pathways is crucial for developing a robust and efficient process.

Scaling up a chemical synthesis from the milligram to the gram or even kilogram scale introduces a new set of challenges. Issues that may be insignificant at the laboratory scale, such as heat transfer, mass transfer, and reagent addition rates, become critical at a larger scale.

For the synthesis of this compound, a key consideration for gram-scale synthesis would be the choice of reagents and solvents that are not only effective but also safe, cost-effective, and environmentally benign. For example, while a highly effective but expensive chiral catalyst might be suitable for small-scale synthesis, a more economical alternative might be necessary for pilot-scale production.

The purification of the final product is another important factor. At a larger scale, chromatographic purification may become impractical. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable. This often requires careful control of the reaction conditions to minimize the formation of impurities.

Furthermore, the safety aspects of the synthesis must be rigorously evaluated. Reactions involving highly reactive or toxic reagents, such as certain fluorinating agents, require specialized equipment and handling procedures to ensure the safety of the operators. A thorough hazard analysis should be conducted before attempting a large-scale synthesis. The development of a detailed and robust protocol is essential for a successful and safe scale-up from the laboratory to a pilot plant setting. researchgate.net

Chemical Transformations and Reactivity Profile of 3,3 Difluoro 3 Pyridin 2 Yl Propan 1 Ol

Transformations Involving the Primary Hydroxyl Group

The primary alcohol functionality is a versatile site for a variety of chemical transformations. msu.edu

Derivatization Reactions (e.g., Esterification, Etherification)

The primary hydroxyl group is expected to readily undergo standard derivatization reactions.

Esterification: In the presence of an acid catalyst or through the use of more reactive acylating agents like acid chlorides or anhydrides, the alcohol can be converted to its corresponding esters.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would be a viable route to ethers. msu.edu

Table 1: Predicted Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Predicted Product |

| Esterification | Carboxylic Acid, Acid Catalyst | 3,3-Difluoro-3-(pyridin-2-yl)propyl ester |

| Etherification | Base, Alkyl Halide | 1-Alkoxy-3,3-difluoro-3-(pyridin-2-yl)propane |

Oxidation and Reduction Chemistry

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield 3,3-difluoro-3-(pyridin-2-yl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of 3,3-difluoro-3-(pyridin-2-yl)propanoic acid.

Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical transformation for this functional group.

Reactivity of the Geminal Difluorinated Carbon Center

The presence of two fluorine atoms on the same carbon atom significantly influences its reactivity. Fluorine's high electronegativity makes the carbon atom electron-deficient and impacts the stability of adjacent charges. nih.gov

Nucleophilic and Electrophilic Reactivity Studies

Direct nucleophilic or electrophilic attack at the geminal difluorinated carbon is generally difficult due to the strength of the C-F bonds and the steric hindrance from the fluorine atoms. However, the electron-withdrawing nature of the difluoromethyl group can influence the reactivity of adjacent positions. For instance, it can activate neighboring C-H bonds towards deprotonation under strong basic conditions.

Role of Fluorine in Modulating Stability and Reactivity

The two fluorine atoms have a profound impact on the molecule's properties:

Electronic Effects: The powerful inductive electron-withdrawing effect of the CF2 group can decrease the basicity of the pyridine (B92270) nitrogen and increase the acidity of the hydroxyl proton compared to their non-fluorinated analogs. nih.gov This effect also makes the benzylic-like position more susceptible to certain reactions.

Conformational Effects: The fluorine atoms can influence the preferred conformation of the molecule due to steric and electronic interactions.

Chemical Transformations of the Pyridine Heterocycle

The pyridine ring is an aromatic heterocycle with its own characteristic reactivity. slideshare.net

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Any substitution would be predicted to occur at the 3- or 5-positions. The presence of the difluoroalkyl substituent would further deactivate the ring.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. researchgate.net However, the existing substituent at the 2-position would direct incoming nucleophiles to other positions, likely the 6-position.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

Functionalization of the Pyridine Ring (e.g., C-H Functionalization)

The pyridine moiety is a cornerstone in the development of pharmaceuticals and functional materials. Consequently, the direct functionalization of its C-H bonds is a highly sought-after transformation. While the electron-deficient nature of the pyridine ring can pose challenges, various strategies have been developed for its selective modification.

For a molecule like 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol, C-H functionalization would likely target the positions on the pyridine ring not occupied by the difluoroalkyl chain. The inherent reactivity of pyridine C-H bonds often favors functionalization at the C2 and C4 positions due to electronic effects. However, recent advances have enabled the more challenging C3-selective functionalization through strategies such as dearomatization-rearomatization sequences. These methods can introduce halogens (-Br, -Cl, -I) or other functional groups. Given the substitution at the C2 position, functionalization would be anticipated at the C3, C4, C5, or C6 positions, with the specific outcome depending on the reaction conditions and directing group strategies employed.

Table 1: Potential C-H Functionalization Reactions of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Halogenation | N-Halosuccinimide (NXS), acid catalyst | Introduction of a halogen atom onto the pyridine ring. |

| Arylation | Palladium catalyst, aryl halide | Formation of a C-C bond between the pyridine ring and an aryl group. |

| Alkylation | Radical initiator, alkyl source | Introduction of an alkyl group onto the pyridine ring. |

| Hydroxylation | Oxidizing agent | Introduction of a hydroxyl group onto the pyridine ring. |

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to a variety of metal centers. The formation of metal complexes can significantly alter the reactivity of the parent molecule and is a cornerstone of catalysis and materials science. The coordination can occur in a monodentate fashion through the pyridine nitrogen or potentially in a bidentate manner if the hydroxyl group also participates in binding to the metal center, forming a chelate ring.

The electronic properties of the pyridine ring, influenced by the electron-withdrawing difluoroalkyl group, would affect its coordination ability. This substituent may modulate the Lewis basicity of the pyridine nitrogen, thereby influencing the stability and properties of the resulting metal complexes. Transition metal complexes of pyridine and its derivatives are ubiquitous and have found applications in catalysis, sensing, and as functional materials.

Table 2: Potential Coordination Modes with Metal Centers

| Coordination Mode | Metal Center Example | Potential Application |

| Monodentate (N-coordination) | Pd(II), Pt(II), Ru(II) | Catalysis, Luminescent materials |

| Bidentate (N,O-chelation) | Cu(II), Zn(II), Fe(III) | Bioinorganic chemistry models, Catalysis |

| Bridging Ligand | Ag(I), Cu(I) | Coordination polymers, Metal-organic frameworks |

Heterocyclic Annulation and Ring Expansion Reactions

While specific examples involving this compound are not reported, molecules with similar functionalities can participate in reactions that build new heterocyclic rings. For instance, the pyridine nitrogen and an adjacent carbon atom could potentially be incorporated into a new fused ring system through cyclization reactions with appropriate bifunctional reagents.

Furthermore, the propanol (B110389) side chain could be chemically modified to introduce reactive groups that could then undergo intramolecular reactions with the pyridine ring, leading to the formation of novel polycyclic structures. Ring expansion reactions, though less common for pyridines, could be envisioned under specific photochemical or thermal conditions, potentially leading to diazepine (B8756704) or other larger ring systems.

Investigation of Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. The diverse functionalities present in this compound make it a hypothetical candidate for such transformations.

An MCR could potentially involve the simultaneous reaction of the pyridine nitrogen, the alcohol, and a third reactive center within the molecule (or an external reagent) with two or more other reactants. For example, a reaction could be designed where the alcohol is first oxidized to an aldehyde, which then participates in an MCR with an amine and an isocyanide (a Ugi-type reaction), while the pyridine ring directs the reaction or is functionalized in a subsequent step. The development of such reactions would offer a highly efficient route to novel and structurally diverse fluorinated heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,3 Difluoro 3 Pyridin 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural analysis of 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol, providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine nucleus.

1H, 13C, and 19F NMR Chemical Shift Analysis

Analysis of the one-dimensional NMR spectra allows for the initial assignment of the primary structural features of the molecule. The electron-withdrawing nature of the two fluorine atoms and the aromatic pyridine (B92270) ring significantly influences the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct multiplets for the aliphatic chain protons and the aromatic protons of the pyridine ring. The protons on the carbon adjacent to the hydroxyl group (C1) are expected to appear as a triplet, while the protons on the adjacent C2 carbon would likely present as a triplet of triplets due to coupling with both the C1 protons and the two fluorine atoms on C3. The protons of the pyridine ring will appear in the aromatic region with characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon spectrum provides critical information on the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C3) is expected to show a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly downfield. The other aliphatic carbons (C1 and C2) and the five distinct carbons of the pyridine ring are also resolved, with their chemical shifts influenced by their proximity to the electronegative fluorine and nitrogen atoms.

¹⁹F NMR Spectroscopy: The fluorine spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons (³JFH). The chemical shift provides a definitive marker for the geminal difluoro moiety.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|---|

| H1 (CH₂) | ~3.8 (t) | ||

| H2 (CH₂) | ~2.4 (tt) | ||

| Pyridine-H | 7.5-8.6 (m) | ||

| OH | Variable | ||

| C1 | ~60 | ||

| C2 | ~38 (t, ²JCF) | ||

| C3 | ~120 (t, ¹JCF) | ||

| Pyridine-C | 122-158 | ||

| F | ~-95 (t, ³JFH) |

Predicted values in a typical deuterated solvent like CDCl₃. Coupling constants (J) are indicated where significant splitting is expected (t = triplet, tt = triplet of triplets, m = multiplet).

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be observed between the protons on C1 and C2, confirming the propanol (B110389) backbone. Correlations between the adjacent protons on the pyridine ring would also be evident, allowing for their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals at ~3.8 ppm to C1, ~2.4 ppm to C2, and the aromatic protons to their respective pyridine carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight and elemental composition, and offers insights into the molecule's stability and fragmentation patterns under ionization.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms the elemental formula. For this compound (C₈H₉F₂NO), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its composition with high accuracy (typically within 5 ppm).

Under electron ionization or electrospray ionization, the molecule undergoes predictable fragmentation. Key fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to an [M-H₂O]⁺ ion.

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to the formation of a [CH₂OH]⁺ fragment (m/z 31).

Cleavage adjacent to the difluoro group: Fragmentation of the C2-C3 bond.

Formation of pyridine-containing fragments: Cleavage can result in ions containing the stable pyridyl moiety.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments

| Ion Formula | Calculated m/z | Plausible Origin |

|---|---|---|

| [C₈H₁₀F₂NO]⁺ | 174.0728 | [M+H]⁺ |

| [C₈H₈F₂N]⁺ | 156.0622 | [M-H₂O+H]⁺ |

| [C₆H₄FN]⁺ | 110.0404 | Fragment containing the pyridyl-CF₂ moiety |

| [C₅H₅N]⁺ | 79.0444 | Pyridine fragment |

Isotopic Distribution Analysis

The analysis of the isotopic pattern of the molecular ion in the mass spectrum further corroborates the elemental formula. For C₈H₉F₂NO, the monoisotopic peak (M) will be the most abundant. A smaller M+1 peak, with an intensity of approximately 8.9% relative to the M peak, is expected due to the natural abundance of ¹³C. Since fluorine (¹⁹F) and nitrogen (¹⁴N) are predominantly monoisotopic, and the natural abundance of ¹⁸O is low, the M+2 peak is expected to be very small. This characteristic isotopic signature helps to confirm the proposed elemental composition.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The vibrational spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, C-F, C-O, and pyridine ring vibrations.

O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches of the propyl chain will appear just below 3000 cm⁻¹.

C-F stretches: Strong absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ region, are indicative of the C-F bonds. The presence of two fluorine atoms on the same carbon will likely result in intense, characteristic bands.

Pyridine ring vibrations: The characteristic ring stretching vibrations (C=C and C=N) of the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 (strong, broad) | Weak |

| Aromatic C-H stretch | 3050-3150 (medium) | Medium-Strong |

| Aliphatic C-H stretch | 2850-2960 (medium) | Medium-Strong |

| Pyridine Ring (C=C, C=N) stretch | 1400-1600 (strong) | Strong |

| C-F stretch | 1000-1200 (very strong) | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. For a compound like this compound, this would typically involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents would likely be screened to find conditions that favor slow, ordered growth over rapid precipitation.

Once crystals are obtained, their quality is assessed, usually via optical microscopy and preliminary X-ray diffraction. High-quality crystals are typically transparent, have well-defined faces, and produce sharp, distinct diffraction spots. No published methods or successful conditions for the crystallization of this compound are available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

A full crystallographic study would reveal how molecules of this compound arrange themselves in a repeating lattice. The analysis would focus on intermolecular forces that stabilize the crystal structure. Given the functional groups present—a hydroxyl group (-OH), a pyridine ring (with a nitrogen atom), and two fluorine atoms—hydrogen bonding would be expected to play a crucial role.

Specifically, the hydroxyl group can act as both a hydrogen bond donor (the H atom) and acceptor (the O atom). The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. The fluorine atoms, while weakly electronegative, can also participate in weaker C–H···F hydrogen bonds. A hypothetical analysis would map out these interactions, which dictate the material's bulk properties like melting point and solubility. However, without experimental data, the specific hydrogen bonding network and packing motif for this compound are unknown.

Chiroptical Spectroscopy and Enantiomeric Purity Analysis

The carbon atom bearing the two fluorine atoms and the pyridine ring is not a chiral center. However, if a chiral center were present elsewhere in a related molecule, chiroptical spectroscopy would be essential. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

For a chiral analogue of this compound, techniques like Electronic Circular Dichroism (ECD) would provide information about the molecule's absolute configuration and conformation in solution. To determine enantiomeric purity (the excess of one enantiomer over the other), chiral High-Performance Liquid Chromatography (HPLC) is the standard method. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. As this compound is an achiral molecule, analysis of its enantiomeric purity is not applicable. Studies on closely related chiral fluorinated pyridyl alcohols have utilized such techniques to confirm high enantiomeric excess following asymmetric synthesis. nih.govnih.gov

Theoretical and Computational Investigations of 3,3 Difluoro 3 Pyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol, from its preferred three-dimensional shape to its electronic and spectroscopic features.

The first step in a computational study is typically to find the most stable arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt. Rotation around the single bonds, particularly the C-C bonds of the propanol (B110389) chain and the C-C bond connecting the chain to the pyridine (B92270) ring, gives rise to different conformers.

The relative stability of these conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl group and the pyridine nitrogen or fluorine atoms), and dipole-dipole interactions. Computational models can predict the geometries and relative energies of these conformers.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (O-C1-C2-C3) |

|---|---|---|---|

| I | Extended chain, anti-periplanar | 0.00 | 178.5 |

| II | Gauche, potential O-H···N H-bond | -1.25 | 65.2 |

| III | Gauche, potential O-H···F H-bond | -0.80 | -70.1 |

Note: Data is illustrative and based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). The most stable conformer (II) is stabilized by an intramolecular hydrogen bond.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, indicating that this is the likely site of electrophilic attack. The LUMO, conversely, would be distributed over the pyridine ring and the C-F bonds, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Primarily located on the pyridine ring π-system. |

| LUMO | -0.95 | Distributed over the pyridine ring and C-F bonds. |

| HOMO-LUMO Gap | 5.90 | Indicates high kinetic stability. |

Note: These values are representative examples derived from DFT calculations and illustrate the electronic characteristics of the molecule.

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain chemical shifts that typically show good correlation with experimental data. nih.gov This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, O-H bending, or C-F stretching. This aids in the interpretation of experimental IR spectra. Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | 3465 |

| C-H Stretch (Aromatic) | 3055 | 3060 |

| C-H Stretch (Aliphatic) | 2940 | 2948 |

| C=N/C=C Stretch (Pyridine) | 1590 | 1595 |

Note: This table provides an illustrative comparison. Predicted values are hypothetical and based on typical DFT accuracy.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of transient species like transition states.

By modeling a potential reaction involving this compound, such as its oxidation or substitution, computational methods can locate the transition state (TS) structures. A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. wikipedia.org Computational models can account for solvent effects, either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving a polar molecule like this compound, the choice of solvent can be critical. A polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. wikipedia.org Computational studies can quantify these effects, providing a deeper understanding of the solvent's role in the reaction pathway and helping to select the optimal solvent for a desired transformation. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule three-dimensionally, allowing for the prediction of its reactive sites. readthedocs.ioresearchgate.net The MEP map is crucial for understanding where a molecule is likely to undergo electrophilic or nucleophilic attack and how it will interact with other molecules. numberanalytics.com

For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The areas of negative potential (typically colored red or yellow) indicate electron-rich regions, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

Predicted MEP Characteristics:

Negative Potential Regions: The most significant regions of negative electrostatic potential are expected to be localized on the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms. These sites would be the primary centers for hydrogen bonding and interactions with electrophiles. Studies on substituted pyridines confirm that the nitrogen atom is a primary site for protonation and electrophilic interaction, although its reactivity can be modulated by substituents. nih.gov

Positive Potential Regions: Positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor. The hydrogen atoms on the pyridine ring and the aliphatic chain will also exhibit varying degrees of positive potential.

Influence of Fluorine Atoms: The two fluorine atoms, being highly electronegative, will strongly withdraw electron density. This will create a region of significantly positive potential on the carbon atom to which they are attached (C3). This electron-withdrawing effect will also influence the electronic properties of the adjacent pyridine ring, potentially reducing the negative potential on the nitrogen atom compared to an unsubstituted analogue. While fluorine atoms themselves often exhibit negative potential on their lateral sides, the potential along the C-F bond axis can sometimes be positive, creating a "σ-hole" that can participate in certain non-covalent interactions. mdpi.com

These predicted features allow for the anticipation of the molecule's reactivity. The pyridine nitrogen and hydroxyl oxygen are likely sites for interactions with metal ions or other Lewis acids. The hydroxyl proton is the primary site for interaction with bases. The electron-deficient carbon atom (C3) bearing the two fluorine atoms could be susceptible to attack by a strong nucleophile under certain conditions, although this is generally a less reactive site.

Hypothetical MEP Data for this compound

The following table presents illustrative data that one might expect to obtain from a detailed MEP analysis of the molecule. The values for V_min and V_max represent the minimum and maximum electrostatic potential values in specific regions of the molecule, respectively.

| Molecular Region | Predicted Potential Feature | Hypothetical Potential Value (kcal/mol) | Implication for Reactivity |

| Pyridine Nitrogen Atom | V_min | -45.5 | Primary site for electrophilic attack and hydrogen bond acceptance |

| Hydroxyl Oxygen Atom | V_min | -38.2 | Site for electrophilic attack and hydrogen bond acceptance |

| Hydroxyl Hydrogen Atom | V_max | +55.8 | Primary site for nucleophilic attack and hydrogen bond donation |

| Carbon C3 (CF2 group) | V_max | +30.1 | Potential site for nucleophilic attack under forcing conditions |

| Aromatic Hydrogens | V_max | +20 to +25 | Weakly electrophilic sites |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on general principles of MEP analysis and data from related molecules. Actual computational results may vary.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnsf.gov

For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding its intermolecular interactions.

Conformational Landscape:

The molecule possesses several rotatable bonds, primarily within the propan-1-ol side chain. Rotation around the C1-C2, C2-C3, and C3-C(pyridine) bonds will give rise to various conformers. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The orientation of the hydroxyl group is of particular interest, as it can form intramolecular hydrogen bonds with the pyridine nitrogen or the fluorine atoms in certain conformations. The stability of such conformers would be dependent on the energetic favorability of the hydrogen bond versus steric hindrance.

Intermolecular Interactions:

MD simulations in a solvent, typically water, would reveal how the molecule interacts with its surroundings.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and acceptor (via its oxygen). The pyridine nitrogen is also a strong hydrogen bond acceptor. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules. This is crucial for understanding its solubility and partitioning behavior.

Solvation Shell: The simulations would describe the structure of the water molecules in the immediate vicinity of the solute (the first solvation shell). It is expected that water molecules will be highly structured around the polar hydroxyl and pyridine moieties.

Self-Association: In simulations with multiple solute molecules, the tendency of this compound to self-associate through intermolecular hydrogen bonding or π-stacking of the pyridine rings could be investigated. The orientation of pyridine derivatives at interfaces has been a subject of MD studies, revealing tendencies for specific arrangements. researchgate.netresearchgate.net

Hypothetical MD Simulation Data

The following table provides an example of the type of data that could be generated from an MD simulation of this compound in a water box.

| Interaction/Parameter | Simulation Time (ns) | Average Value | Interpretation |

| H-bonds (solute-water) | 50 | 3.2 | Indicates strong interaction with the aqueous environment, suggesting good water solubility. |

| H-bonds (solute-solute) | 50 | 0.1 | Suggests a low tendency for self-aggregation in dilute aqueous solution. |

| Dihedral Angle (C1-C2-C3-C(py)) | 50 | Bimodal distribution at -65° and 175° | Implies two major stable conformations of the side chain relative to the pyridine ring. |

| Radius of Gyration | 50 | 3.8 Å | Provides a measure of the molecule's compactness and overall size in solution. |

Disclaimer: The data in this table is hypothetical and serves as an illustration of typical results from MD simulations. Specific values would depend on the simulation parameters and force field used.

Research Applications and Scaffold Utility of 3,3 Difluoro 3 Pyridin 2 Yl Propan 1 Ol

Role as a Privileged Scaffold in Medicinal Chemistry Research

The structure of 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol represents a "privileged scaffold," a molecular framework that is capable of providing high-affinity ligands for multiple biological targets. The pyridine (B92270) ring is a versatile azaheterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve a compound's physicochemical properties. nih.govnih.govlifechemicals.com The strategic incorporation of a gem-difluoro group at the benzylic-like position can profoundly modulate a molecule's electronic and metabolic properties, making this scaffold a valuable starting point for drug discovery campaigns. nih.gov

Impact of Fluorine on Key Molecular Attributes in Ligand Design

The introduction of fluorine, and specifically the gem-difluoromethylene (CF2) group, is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov This modification can have a significant and predictable impact on several key molecular attributes essential for ligand design.

Lipophilicity : The effect of gem-difluorination on lipophilicity (LogP or LogD) can be complex and context-dependent. nih.govresearchgate.net While fluorination is often assumed to increase lipophilicity, studies on various scaffolds have shown that the impact is influenced by the molecular environment, including ring size and the presence of other functional groups. researchgate.netdntb.gov.ua In some cases, the effect on measured lipophilicity (log D7.4) can be minimal. nih.gov

Permeability : By modulating lipophilicity and molecular interactions, fluorine substitution can enhance membrane permeability, a critical factor for bioavailability. nih.gov The introduction of fluorine can aid in the penetration of molecules into hydrophobic protein pockets. nih.gov

Metabolic Stability : A primary reason for introducing fluorine is to block metabolically labile sites. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Specifically, placing a CF2 group at a site prone to oxidation, such as the benzylic position adjacent to the pyridine ring, can dramatically improve a compound's metabolic half-life. nih.govnih.gov However, in some complex systems like macrocycles, fluorination can lead to conformational changes that might unexpectedly decrease metabolic stability. nih.govrsc.org

Target Affinity : Fluorine's high electronegativity can alter the local electronic environment of the molecule, influencing its binding to a biological target. The CF2 group can lower the pKa of nearby functional groups through a strong inductive effect. nih.govrsc.org This modulation of basicity or acidity can be crucial for optimizing interactions within a protein's active site and improving potency. drugdesign.org

Table 1: Effects of Gem-Difluorination on Molecular Properties

| Molecular Attribute | General Impact of CF2 Group | References |

|---|---|---|

| Lipophilicity (LogP/LogD) | Context-dependent; can be minimal or complex, affected by molecular structure. | nih.govresearchgate.netdntb.gov.uanih.gov |

| Metabolic Stability | Generally increases by blocking sites of oxidative metabolism. | nih.govnih.govnih.gov |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby amines or increases the acidity of alcohols/acids. | nih.govrsc.org |

| Permeability | Can enhance membrane permeability by altering lipophilicity. | nih.gov |

| Target Affinity | Can improve binding by modulating local electronics and conformational preference. | rsc.orgdrugdesign.org |

Design of Bioisosteric Analogues and Scaffold Modification Strategies

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a cornerstone of drug design. The this compound scaffold offers several opportunities for such modifications.

Pyridine Ring Analogues : The pyridine ring is a key pharmacophoric element, often acting as a hydrogen bond acceptor. semanticscholar.org Common bioisosteric replacements aim to mimic this property while altering other parameters like basicity or metabolic stability. Examples include replacing the pyridine with a benzonitrile, where the nitrile group mimics the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Other replacements include different heterocyclic systems like pyrimidines, thiophenes, or furans to introduce new interaction points or improve metabolic profiles. nih.govresearchgate.net In some cases, saturated scaffolds like 3-azabicyclo[3.1.1]heptane have been used as pyridine mimetics, leading to dramatic improvements in solubility and metabolic stability. chemrxiv.org

Gem-Difluoro Group Analogues : The gem-difluoromethylene group is itself considered a valuable bioisostere. It can effectively mimic a carbonyl group, an ether oxygen, or a gem-dimethyl group. rsc.orgresearchgate.net This replacement can be advantageous by removing a potentially reactive carbonyl or a metabolically labile ether linkage while maintaining similar steric and electronic properties. researchgate.net

Hydroxyl Group Modifications : The primary alcohol of the propanol (B110389) linker is a versatile point for modification. It can be replaced with other hydrogen-bonding groups such as an amine or a thiol, or it can be derivatized to form esters, ethers, or carbamates to explore structure-activity relationships or act as prodrugs.

Pharmacophore Development and Virtual Screening Methodologies

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. The this compound scaffold presents several key pharmacophoric features:

Hydrogen Bond Acceptor : The nitrogen atom of the pyridine ring.

Hydrogen Bond Donor/Acceptor : The terminal hydroxyl group.

Aromatic/Hydrophobic Feature : The pyridine ring itself.

Dipole/Electrostatic Feature : The highly polarized C-F bonds of the difluoro group.

A pharmacophore model based on this scaffold can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that share the same essential features but possess different core structures. This allows for the rapid identification of diverse chemotypes with a higher probability of being active against the target of interest.

Applications in Scaffold Hopping for Novel Chemotype Discovery

Scaffold hopping is a computational or synthetic strategy aimed at discovering new, structurally distinct molecules that retain the biological activity of a known parent scaffold. This is often done to escape patent-protected chemical space or to overcome issues with absorption, distribution, metabolism, and excretion (ADME) properties, such as metabolic instability. nih.gov

Starting with this compound as a hit compound, a medicinal chemist could employ scaffold hopping by, for example, replacing the pyridine ring with a different heterocycle like a pyrimidine, pyrazole, or imidazo[1,2-a]-pyridine. nih.govresearchgate.net This strategy, particularly the incorporation of additional nitrogen atoms into an aromatic system, is a common tactic to enhance metabolic stability by making the ring more electron-deficient and less susceptible to oxidation. nih.govresearchgate.net Such hopping can lead to the discovery of novel chemotypes that maintain the key pharmacophoric interactions while offering improved drug-like properties. nih.gov

Strategic Integration into Pharmaceutical Intermediates and Lead Structures

Functionalized building blocks are essential tools in modern drug discovery. researchgate.netyoutube.com A molecule like this compound serves as a valuable pharmaceutical intermediate because it combines several desirable features in a single, ready-to-use package. The pyridine ring is a common motif in pharmaceuticals, and the gem-difluoro group provides a way to imbue the final compound with enhanced metabolic stability. nih.govrsc.org

The propan-1-ol moiety provides a crucial synthetic handle for chemists. This alcohol can be easily converted into other functional groups or used as an attachment point to link the scaffold to other molecular fragments through reactions like etherification, esterification, or Mitsunobu reactions. This modular approach allows for the efficient synthesis of a library of analogues, accelerating the optimization of a lead structure. The use of such pre-functionalized, fluorinated building blocks is a dominant strategy in drug discovery programs. nih.govnbinno.com

Modulating Molecular Interactions with Biological Targets

The unique combination of a pyridine ring and a gem-difluoro group allows this scaffold to engage in a range of specific molecular interactions with a protein target, thereby modulating its biological activity.

Pyridine Interactions : The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor and can form crucial interactions with donor residues (e.g., serine, threonine, or backbone N-H) in a protein binding pocket. nih.govsemanticscholar.org The aromatic system can also participate in π-π stacking or cation-π interactions. The polarity of the pyridine ring can improve binding specificity compared to a simple benzene (B151609) ring. nih.gov

Fluorine Interactions : While organic fluorine is a very weak hydrogen bond acceptor, it can participate in favorable multipolar interactions. nih.govacs.org The electron-deficient C-F bonds can interact favorably with electron-rich groups, and short contacts between fluorine and protein backbone carbonyl carbons (C-F···C=O) have been observed to significantly enhance binding affinity. soci.orgnih.gov These interactions often have a unique orthogonal geometry that allows them to be introduced where traditional hydrogen bonds are not feasible. nih.gov Furthermore, fluorine can influence the conformation of the ligand and displace water molecules from the binding site, which can be entropically favorable. nih.govacs.org

By combining these features, the this compound scaffold provides a powerful platform for designing ligands that can form specific and high-affinity interactions with their biological targets.

Contributions to Advanced Organic Synthesis Methodologies

The unique structural combination of a pyridine ring, a gem-difluoro group, and a primary alcohol makes this compound a versatile building block in sophisticated organic synthesis. Its utility spans asymmetric catalysis, reaction promotion through hydrogen bonding, and as a key starting material for more complex molecular architectures.

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The development of effective chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Chiral molecules containing both a pyridine ring and an alcohol function are particularly important as ligands in asymmetric synthesis. nih.gov The nitrogen atom of the pyridine and the oxygen of the alcohol can coordinate to a metal center, forming a chiral environment that directs the stereochemical outcome of a reaction.

This compound, when synthesized in an enantiomerically pure form, is a prime candidate for a precursor to chiral P,N-ligands (Phosphorus, Nitrogen). rsc.org These ligands, which combine a "hard" nitrogen donor with a "soft" phosphorus donor, have proven highly effective in numerous metal-catalyzed reactions. nih.gov The synthesis of such ligands could involve the conversion of the primary alcohol in this compound to a phosphine-containing group. The resulting difluorinated P,N-ligand could offer unique steric and electronic properties due to the fluorine atoms, potentially leading to catalysts with novel reactivity and selectivity. A study on the chemoenzymatic synthesis of related chiral α-fluorinated secondary alcohols bearing a pyridine ring highlights the value of these structures as intermediates for catalysts in asymmetric synthesis. nih.gov

Table 1: Potential Applications in Asymmetric Catalysis

| Application Area | Role of this compound | Potential Advantages |

| Ligand Synthesis | Precursor to chiral P,N-ligands. rsc.org | Fluorine atoms can modulate steric and electronic properties of the catalyst. rsc.org |

| Asymmetric Reduction | Chiral catalyst for ketone reduction. nih.gov | High enantioselectivity and yield. nih.gov |

| Asymmetric Alkylation | Ligand for metal-catalyzed alkylation reactions. | Enhanced catalyst stability and selectivity. rsc.org |

Utility as a Hydrogen Bond Donor in Reaction Promotion

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the rate and selectivity of chemical reactions. Fluorinated alcohols are recognized as particularly potent hydrogen bond donors. This enhanced acidity of the hydroxyl proton is due to the strong electron-withdrawing inductive effect of the neighboring fluorine atoms. The hydroxyl group in this compound is positioned gamma to the difluoro group, which still influences its electronic environment and enhances its ability to act as a hydrogen bond donor.

This property can be harnessed to promote various chemical transformations. For example, the hydroxyl group can activate electrophiles, such as aldehydes or imines, by hydrogen bonding to the carbonyl oxygen or imine nitrogen, rendering them more susceptible to nucleophilic attack. In a similar vein, gold-catalyzed hydrofluorination of propargyl alcohols is promoted by the hydroxyl group through a hydrogen bonding interaction. researchgate.net This catalytic strategy, which avoids the need for strong Lewis or Brønsted acids, aligns with the principles of green chemistry. The dual functionality of the molecule—the Lewis basic pyridine nitrogen and the hydrogen-bond-donating alcohol—could also enable cooperative catalysis in certain reactions.

Key Intermediate in Complex Molecule Synthesis

Functionalized pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. chemeurope.comresearchgate.net Consequently, novel building blocks that facilitate the synthesis of complex pyridine-containing molecules are in high demand. This compound represents a valuable intermediate, offering multiple reaction sites for elaboration.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups (e.g., halides, amines). The pyridine ring itself can undergo functionalization, for instance, through C-H activation or by conversion to a pyridine N-oxide to alter its reactivity. nih.gov The presence of the difluoro group is particularly significant, as this moiety is a known bioisostere of hydroxyl, thiol, and amide groups, and its incorporation can enhance the biological activity of a molecule. nih.govresearchgate.net For example, this scaffold could serve as a starting point for the synthesis of fluorinated piperidines, which are desirable motifs in pharmaceutical research, often constructed via the hydrogenation of functionalized pyridines. nih.gov The strategic value of fluorinated pyridine intermediates is underscored by their use in the late-stage functionalization of complex molecules, enabling the rapid generation of analogs for structure-activity relationship studies. nih.gov

Potential in Materials Science and Functional Molecule Design

The unique electronic and structural features of this compound make it an attractive building block for the rational design of new materials with tailored optical, electronic, and surface properties.

Precursor for Advanced Functional Materials

The development of advanced materials, such as polymers and metal-organic frameworks (MOFs), relies on the design of specific molecular precursors or "linkers." this compound possesses the necessary functionalities to act as such a precursor.

Polymer Synthesis: The hydroxyl group can be used as a handle to incorporate the molecule into polymer chains, for example, in the synthesis of polyesters or polyethers. Fluorinated polyimides, for instance, are known for their excellent thermal stability and low dielectric constants. researchgate.net A monomer derived from this compound could be used to synthesize novel fluorinated, pyridine-containing polyimides with potentially enhanced properties. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The pyridine nitrogen in this compound is an excellent coordination site for metal ions. alfa-chemistry.com Furthermore, the molecule could be derivatized, for instance, by converting the alcohol to a carboxylic acid, to create a bifunctional linker. The incorporation of fluorinated linkers into MOFs is a known strategy to tune their properties, such as pore size, hydrophobicity, and gas sorption capabilities. rsc.orgresearchgate.netresearchgate.net Fluorinated MOFs often exhibit increased affinity for molecules like CO2, making them promising for gas separation applications. rsc.org

Table 2: Potential Roles in Functional Materials

| Material Type | Functionality Utilized | Potential Properties |

| Fluorinated Polymers | Hydroxyl group for polymerization. | Enhanced thermal stability, chemical resistance, specific optical properties. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen for metal coordination; modifiable alcohol group. | Tunable porosity, high hydrophobicity, selective gas sorption. rsc.orgresearchgate.net |

Integration into Fluorescent or Optoelectronic Systems

Pyridine-containing compounds are widely used in the development of luminescent materials and optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgresearchgate.net The pyridine ring can act as a coordinating ligand for emissive metal complexes or as a core component of an organic fluorophore.

The introduction of fluorine atoms onto the pyridine or associated rings can significantly modulate the photophysical properties of these materials. nih.gov Fluorination often leads to blue-shifted emissions and can improve the quantum efficiency and stability of the material. nih.gov For example, complexes of iridium(III) with 2',6'-difluoro-2,3'-bipyridine are considered strong candidates for blue emitters in OLEDs. nih.gov Similarly, a silver(I) complex with 2',6'-difluoro-3-(pyridin-2-yl)pyridine ligands exhibits strong blue emission with a respectable photoluminescence quantum efficiency of approximately 0.2. iucr.org

Given these precedents, this compound is a promising scaffold for developing new fluorescent or phosphorescent materials. The core structure, containing both fluorine and a pyridine ring, is analogous to those found in high-performance emitters. The alcohol functionality provides a convenient point for chemical modification, allowing the molecule to be integrated into larger conjugated systems or attached to other chromophores, thereby tuning its absorption and emission characteristics for specific applications in sensors, bioimaging, or OLEDs. nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Current Research Landscape for 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol

A comprehensive survey of the scientific literature reveals that dedicated research on This compound is sparse. While the individual components of this molecule—the pyridine (B92270) ring, the propanol (B110389) backbone, and the gem-difluoro group—are well-represented in chemical literature, their specific combination has yet to be a focus of significant investigation. The current understanding is therefore largely inferential, based on the established chemistry of related fluorinated heterocycles and difluorinated alcohols. The importance of fluorinated pyridines in pharmaceuticals and agrochemicals is widely acknowledged, with fluorine substitution known to modulate properties such as metabolic stability and binding affinity. nih.govnbinno.com Similarly, the gem-difluoroalkyl group is recognized as a valuable bioisostere for carbonyls and other functional groups, capable of influencing local electronics and molecular conformation. researchgate.net The lack of direct studies on This compound signifies a clear gap in the current research landscape and underscores the significant opportunities for novel discoveries in this area.

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of This compound presents an opportunity to apply and potentially advance modern fluorination techniques. Several plausible, yet unexplored, synthetic strategies can be envisioned.

One promising approach involves the nucleophilic difluoromethylation of a suitable pyridyl precursor. For instance, the reaction of 2-pyridinecarboxaldehyde (B72084) with a difluoromethyl anion equivalent could provide the target alcohol. Modern reagents for generating the difluoromethyl anion, such as TMSCF₂H in the presence of a suitable activator, could be employed. chinesechemsoc.org Another avenue could involve the reaction of a difluoromethylated pyridine species with an appropriate C2 electrophile. For example, the deprotonation of 2-(difluoromethyl)pyridine (B40438) followed by reaction with ethylene (B1197577) oxide would yield the desired propanol. Recent advancements in the site-selective difluoromethylation of pyridines could provide efficient access to the necessary precursors. chemeurope.comuni-muenster.de

Alternative strategies could leverage the chemistry of gem-difluoroalkenes. The synthesis of 2-(1,1-difluoroprop-1-en-2-yl)pyridine, followed by hydroboration-oxidation, could stereoselectively yield the target alcohol. The development of efficient methods for the synthesis of such fluorinated vinylpyridines would be a key step in this approach. cas.cn

| Hypothetical Synthetic Route | Key Precursors | Potential Reagents and Conditions | Anticipated Challenges |

| Nucleophilic Difluoromethylation | 2-Pyridinecarboxaldehyde | TMSCF₂H, Lewis base; Difluoromethyl sulfones | Control of side reactions; Reagent stability |

| Reaction of 2-(Difluoromethyl)pyridine | 2-(Difluoromethyl)pyridine, Ethylene oxide | Strong base (e.g., LDA), low temperature | Regioselectivity of epoxide opening |

| Hydroboration of a gem-Difluoroalkene | 2-(1,1-Difluoroprop-1-en-2-yl)pyridine | BH₃•THF, then H₂O₂, NaOH | Synthesis of the starting alkene; Regio- and stereoselectivity of hydroboration |

Advanced Mechanistic and Reactivity Investigations

The unique structural features of This compound suggest a rich and complex reactivity profile that warrants detailed mechanistic investigation. The interplay between the electron-withdrawing gem-difluoro group, the basic pyridine nitrogen, and the nucleophilic hydroxyl group could lead to novel chemical transformations.

Future studies should explore the reactivity of the hydroxyl group, for instance, in esterification or etherification reactions. The influence of the adjacent difluoromethyl pyridine moiety on the reaction rates and mechanisms would be of fundamental interest. Additionally, the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and one of the fluorine atoms or the pyridine nitrogen, could significantly impact the molecule's conformation and reactivity. nih.gov

The reactivity of the C-F bonds themselves, while generally robust, could be explored under specific conditions, such as in the presence of strong Lewis acids or reducing agents. Understanding the stability of the difluoromethyl group in this particular chemical environment is crucial for its potential applications. Mechanistic studies could employ kinetic analysis, isotopic labeling, and computational modeling to elucidate reaction pathways and transition states. researchgate.netresearchgate.net

Integration into Novel Scaffold Design for Emerging Research Areas

The structural motif of This compound makes it a highly attractive building block for the design of novel molecular scaffolds in various research areas, particularly in medicinal chemistry. researchgate.netnih.gov The gem-difluoro group can act as a lipophilic hydrogen bond donor and a bioisostere for a carbonyl group, potentially improving metabolic stability and target binding affinity. researchgate.netnih.gov The pyridine ring provides a handle for further functionalization and can participate in crucial interactions with biological targets. The primary alcohol offers a convenient point for attachment to other molecular fragments.

This building block could be incorporated into scaffolds targeting a wide range of biological targets, including enzymes and receptors where the unique electronic and steric properties of the fluorinated pyridine moiety could be advantageous. For example, it could be used in the synthesis of novel kinase inhibitors or G-protein coupled receptor (GPCR) modulators. The development of a robust synthesis for This compound would undoubtedly spur its adoption in drug discovery programs. researchgate.net

| Potential Application Area | Rationale for Integration of the Scaffold | Key Molecular Properties to Exploit |

| Medicinal Chemistry | Introduction of a novel fluorinated pharmacophore to modulate ADME properties and target binding. | Bioisosterism of the CF₂ group, metabolic stability, hydrogen bonding capacity. |

| Agrochemicals | Design of new pesticides and herbicides with potentially enhanced efficacy and environmental profiles. | Altered lipophilicity and metabolic pathways due to fluorine substitution. |

| Materials Science | Synthesis of novel fluorinated polymers or liquid crystals with unique optical or electronic properties. | Dipole moment and polarizability of the C-F bonds and the pyridine ring. |

Synergistic Approaches Combining Experimental and Computational Methodologies

A comprehensive understanding of This compound will be best achieved through a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.orgrsc.org Quantum chemical calculations can provide valuable insights into the molecule's structural and electronic properties, including its conformational preferences, electrostatic potential, and frontier molecular orbitals. emerginginvestigators.org This information can be used to predict its reactivity and guide the design of synthetic routes.

Computational studies can also be employed to investigate potential reaction mechanisms, helping to rationalize experimental observations and predict the outcomes of new reactions. researchgate.net For instance, density functional theory (DFT) calculations could be used to model the transition states of proposed synthetic steps or to explore the conformational landscape of the molecule and its interactions with other species. nih.gov In the context of drug design, molecular docking simulations could predict the binding modes of scaffolds derived from This compound with biological targets, thereby prioritizing synthetic efforts. nih.gov The integration of experimental and computational approaches will undoubtedly accelerate the exploration of this promising, yet understudied, chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves fluorination of a propanol precursor. Nucleophilic substitution using agents like DAST (Diethylaminosulfur trifluoride) under anhydrous conditions is common. Key factors include:

-

Temperature : Optimal range (-78°C to room temperature) minimizes decomposition.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

-

Protecting Groups : Pyridine nitrogen protection (e.g., Boc groups) prevents undesired side reactions. Yields vary from 45–72% depending on stoichiometry .

Method Fluorinating Agent Solvent Temperature Yield (%) Reference Nucleophilic Substitution DAST DCM -78°C 65 Electrophilic Fluorination Selectfluor Acetonitrile 60°C 58

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer :

- ¹⁹F NMR : Identifies difluoro substitution (δ -120 to -140 ppm for CF₂ groups) .

- ¹H/¹³C NMR : Pyridine protons appear as multiplets (δ 7.5–8.5 ppm); hydroxyl protons show broad signals (δ 1.5–2.5 ppm).

- HRMS : Confirms molecular ion ([M+H]+ calculated for C₈H₉F₂NO: 173.1 g/mol) .

- IR Spectroscopy : Detects O-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for this compound, and what analytical methods validate stereochemistry?

- Answer :

- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) for resolution .

- Chiral Shift Reagents : Eu(hfc)₃ induces splitting in ¹H NMR for enantiomer distinction.

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What computational tools predict the metabolic stability and toxicity of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculates C-F bond dissociation energies (~485 kJ/mol) to assess metabolic lability .

- ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (CLhep ≈ 15 mL/min/kg) and low CYP450 inhibition .